

Isavuconazonium sulfate pharmacokinetics

volume of distribution

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Isavuconazonium Sulfate

CAS No.: 946075-13-4

Cat. No.: S530858

[Get Quote](#)

Isavuconazole Pharmacokinetic Parameters at a Glance

Parameter	Value(s)	Context / Population	Source
Volume of Distribution (Vd)			
Steady-state (V_{ss})	~450 L	Mean value in adults; indicates extensive tissue distribution [1] [2].	
	155–404 L	Range reported in adult populations [3].	
	761 L (Median)	Critically ill patients on ECMO, suggesting even more extensive distribution [4].	
Clearance (CL)			
	1.9–4.1 L/h	Range reported in adult populations [3].	
	2.4–4.1 L/h	Estimated in healthy subjects [2].	
Elimination Half-Life ($T_{1/2}$)			
	130 hours (Mean)	Based on population PK analysis of healthy subjects and patients [1].	
	56–104 hours	Range reported in adult populations [3].	

Parameter	Value(s)	Context / Population	Source
Protein Binding	>99%	Predominantly to albumin [1] [2].	
Absolute Bioavailability	98%	Following oral administration of the prodrug, isavuconazonium sulfate [1].	

Key Covariates and Experimental Factors Influencing Pharmacokinetics

Population pharmacokinetic studies have identified several factors that influence isavuconazole's volume of distribution and clearance, which is crucial for precision dosing.

- **Body Composition Metrics: Body Mass Index (BMI)**, total body weight, and lean body mass are the most common covariates affecting the volume of distribution [3]. This is particularly relevant in obese patients.
- **Clinical Status:** Critically ill patients, especially those on **extracorporeal membrane oxygenation (ECMO)**, show markedly different pharmacokinetics. One study found a median Vd of 761 L, significantly higher than in non-ECMO patients. The circuit itself can sequester the drug, and factors like hypoalbuminemia can further alter exposure [4].
- **Population and Race:** One analysis noted that Chinese subjects had, on average, a 40% lower clearance (1.6 L/h) compared to Western subjects (2.6 L/h) [2]. The type of population (e.g., healthy volunteers vs. patients) is also a significant covariate [3].

Overview of Key Experimental Models and Methodologies

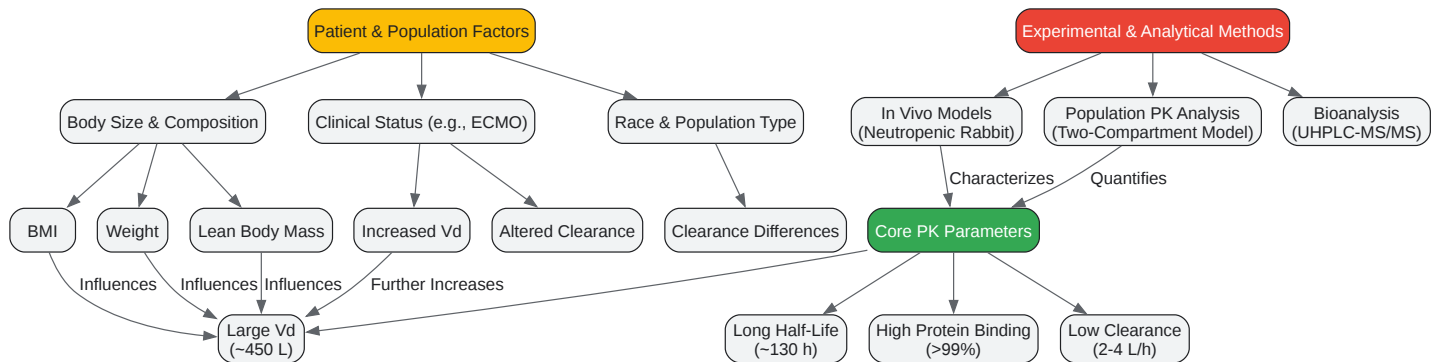
Understanding the data requires insight into the experimental models from which it is derived.

- **In Vivo Efficacy and PK/PD Models:** The neutropenic rabbit model of invasive pulmonary aspergillosis (IPA) is a well-established system. These studies typically involve immunosuppressed rabbits infected with *Aspergillus fumigatus* via an endotracheal inoculation. Antifungal efficacy is evaluated through a panel of outcomes, including residual fungal burden in lungs, serum galactomannan levels, and survival. Pharmacokinetic parameters are then derived from serial plasma

sampling, and exposure-response relationships (PK/PD) are established by correlating measures like the area under the concentration-time curve (AUC) with reductions in fungal load [5].

- **Population Pharmacokinetic Modeling:** These studies use a nonlinear mixed-effect modeling approach (often with software like NONMEM) to analyze sparse pharmacokinetic data from a large number of individuals (both healthy subjects and patients). All included studies described isavuconazole's pharmacokinetics using a **two-compartment model** [3]. For the oral formulation, most studies utilized a **Weibull absorption model** to describe the input of the drug into the systemic circulation, rather than simple first-order absorption [3].
- **Bioanalysis:** Quantification of isavuconazole (and its prodrug) in plasma is reliably performed using advanced techniques like **ultra-high-pressure liquid chromatography tandem mass spectrometry (UHPLC-MS/MS)** [6].

The following diagram illustrates the relationships between patient factors, pharmacokinetic parameters, and experimental models discussed in this guide.



[Click to download full resolution via product page](#)

Key Takeaways for Researchers

- **Extensive Tissue Penetration:** The large volume of distribution (~450 L) confirms that isavuconazole distributes widely beyond the plasma compartment, which is crucial for targeting deep-seated fungal infections [1] [2].
- **Predictable, but Variable in Critical Illness:** While isavuconazole has predictable pharmacokinetics in the general patient population, significant covariates like BMI and critical illness (especially ECMO) necessitate consideration for model-informed precision dosing [3] [4].
- **Robust Experimental Foundations:** The key PK parameters are supported by well-established preclinical models and sophisticated population modeling techniques, providing a solid foundation for clinical trial design and dosing regimen justification [3] [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Pharmacokinetics - CRESEMBA.com [cresemba.com]
2. Isavuconazonium: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. Population Pharmacokinetics of Isavuconazole in Adult [pmc.ncbi.nlm.nih.gov]
4. Pharmacokinetics of Isavuconazole During Extracorporeal ... [pmc.ncbi.nlm.nih.gov]
5. Pharmacokinetics and Concentration-Dependent Efficacy of ... [pmc.ncbi.nlm.nih.gov]
6. Pharmacokinetics of isavuconazonium sulfate and its active ... [journals.plos.org]

To cite this document: Smolecule. [Isavuconazonium sulfate pharmacokinetics volume of distribution]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b530858#isavuconazonium-sulfate-pharmacokinetics-volume-of-distribution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com